molecular formula C8H10N2O B1621877 Ethanone, 1-(2-aminophenyl)-, oxime CAS No. 4964-49-2

Ethanone, 1-(2-aminophenyl)-, oxime

Cat. No.: B1621877
CAS No.: 4964-49-2
M. Wt: 150.18 g/mol
InChI Key: WRMSBMAMUDEZIW-UHFFFAOYSA-N
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Description

Ethanone, 1-(2-aminophenyl)-, oxime is an organic compound with the molecular formula C8H10N2O It is a derivative of acetophenone, where the oxime group is attached to the carbonyl carbon, and an amino group is present on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1-(2-aminophenyl)-, oxime typically involves the reaction of 2’-aminoacetophenone with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is carried out in a mixture of water and ethanol at an elevated temperature of around 60°C. The product is then purified through crystallization using solvents like dichloromethane and hexanes .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-(2-aminophenyl)-, oxime undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.

    Reduction: Reduction reactions can convert the oxime group to an amine.

    Substitution: The amino group on the phenyl ring can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used under acidic or basic conditions.

Major Products Formed

    Oxidation: Nitroso derivatives.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Ethanone, 1-(2-aminophenyl)-, oxime has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethanone, 1-(2-aminophenyl)-, oxime involves its ability to form stable complexes with metal ions, which can enhance its biological activity. The oxime group can chelate with metal ions, facilitating various biochemical interactions. Additionally, the amino group on the phenyl ring can participate in hydrogen bonding and other interactions with biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its dual functional groups (oxime and amino), which provide versatility in chemical reactions and potential applications. Its ability to form stable metal complexes and participate in various biochemical interactions makes it a valuable compound in research and industry.

Properties

IUPAC Name

N-[1-(2-aminophenyl)ethylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c1-6(10-11)7-4-2-3-5-8(7)9/h2-5,11H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRMSBMAMUDEZIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NO)C1=CC=CC=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40383960
Record name Ethanone, 1-(2-aminophenyl)-, oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40383960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4964-49-2
Record name Ethanone, 1-(2-aminophenyl)-, oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40383960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-Acetylaniline, 33.8 gm, was added slowly to 300 ml of ethanol containing 18.3 gm of hydroxylamine hydrochloride and 27.7 gm sodium carbonate. After addition of the entire amount of 2-acetylaniline, the system was refluxed for 16 hours and then cooled to room temperature. After cooling, the ethanol was removed by stripping. Water was then added to the residue to give a precipitate. The precipitate was filtered and dried to give a pale yellow solid, m.p. 55°-60° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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